methyl (2R,4S)-1-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-4-hydroxypiperidine-2-carboxylate
Overview
Description
Methyl (2R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-hydroxypiperidine-2-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-1-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-4-hydroxypiperidine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective oxidation reactions.
Attachment of the Pyrazole Moiety: The pyrazole group can be attached through nucleophilic substitution or coupling reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction might yield an alcohol.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: As a building block for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-hydroxypiperidine-2-carboxylate**: Unique due to its specific substitution pattern.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Pyrazole Derivatives: Compounds with similar pyrazole moieties but different attached groups.
Uniqueness
The uniqueness of methyl (2R,4S)-1-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-4-hydroxypiperidine-2-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties.
Properties
IUPAC Name |
methyl (2R,4S)-1-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-4-hydroxypiperidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-11-9-12(2)19(17-11)7-4-5-15(21)18-8-6-13(20)10-14(18)16(22)23-3/h9,13-14,20H,4-8,10H2,1-3H3/t13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLYZPMEDGSHHO-UONOGXRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)N2CCC(CC2C(=O)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCCC(=O)N2CC[C@@H](C[C@@H]2C(=O)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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